4-Chloro-3-sulfamoylbenzoyl chloride
CAS No.: 70049-77-3
Cat. No.: VC21348982
Molecular Formula: C7H5Cl2NO3S
Molecular Weight: 254.09 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 70049-77-3 |
---|---|
Molecular Formula | C7H5Cl2NO3S |
Molecular Weight | 254.09 g/mol |
IUPAC Name | 4-chloro-3-sulfamoylbenzoyl chloride |
Standard InChI | InChI=1S/C7H5Cl2NO3S/c8-5-2-1-4(7(9)11)3-6(5)14(10,12)13/h1-3H,(H2,10,12,13) |
Standard InChI Key | SCYSJFKWFQZRJW-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)N)Cl |
Canonical SMILES | C1=CC(=C(C=C1C(=O)Cl)S(=O)(=O)N)Cl |
Appearance | 166-172°C |
Melting Point | White crystalline powder |
Physical and Chemical Properties
4-Chloro-3-sulfamoylbenzoyl chloride is characterized by its specific molecular structure containing chlorine atoms, a sulfamoyl group, and a benzoyl chloride moiety. The compound exists as a white to off-white solid under standard conditions . Its comprehensive physical and chemical properties are essential for understanding its behavior in various chemical reactions and applications.
Basic Identification Parameters
The compound is formally identified through several standardized parameters that uniquely distinguish it from other chemical entities.
Table 1: Basic Identification Parameters of 4-Chloro-3-sulfamoylbenzoyl chloride
Parameter | Value |
---|---|
CAS Number | 70049-77-3 |
Molecular Formula | C₇H₅Cl₂NO₃S |
Molecular Weight | 254.090 g/mol |
Exact Mass | 252.936722 |
Form | Solid |
Color | White to Off-White |
Source: Multiple chemical databases and reference materials
Physical Properties
The physical properties of 4-Chloro-3-sulfamoylbenzoyl chloride determine its handling requirements, storage conditions, and behavior during chemical processes.
Table 2: Physical Properties of 4-Chloro-3-sulfamoylbenzoyl chloride
Property | Value |
---|---|
Melting Point | 158-160 °C |
Boiling Point | 424.6±55.0 °C at 760 mmHg |
Density | 1.6±0.1 g/cm³ |
Flash Point | 210.6±31.5 °C |
Vapor Pressure | 0.0±1.0 mmHg at 25°C |
Index of Refraction | 1.600 |
LogP | 1.24 (alternatively reported as 0.458-0.896) |
pKa | 9.23±0.60 (Predicted) |
Source: Chemical property databases and predictive calculations
Solubility Profile
The solubility characteristics of 4-Chloro-3-sulfamoylbenzoyl chloride are crucial for determining appropriate solvents for reactions and purification processes.
The compound shows slight solubility in acetonitrile and dimethyl sulfoxide (DMSO) . This limited solubility profile indicates its predominantly hydrophobic nature, consistent with its chemical structure containing aromatic and chlorinated components. The solubility characteristics significantly impact its handling in laboratory and industrial settings, particularly when designing synthesis protocols for pharmaceutical applications.
Chemical Reactivity and Stability
Reactivity Characteristics
4-Chloro-3-sulfamoylbenzoyl chloride contains an acyl chloride functional group, which is highly reactive toward nucleophiles. This reactivity makes it valuable as an intermediate in organic synthesis, particularly in acylation reactions. The benzoyl chloride moiety readily undergoes nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, making it particularly useful for forming amide bonds in pharmaceutical syntheses.
Stability Considerations
The compound is classified as moisture-sensitive, indicating that it reacts with water, potentially undergoing hydrolysis of the acyl chloride group to form the corresponding carboxylic acid . This hydrolytic instability necessitates specific storage and handling protocols.
Storage recommendations include:
-
Refrigeration
-
Maintenance under an inert atmosphere
These precautions are essential to prevent degradation and maintain the compound's purity and reactivity for synthetic applications.
Applications in Pharmaceutical Synthesis
Role in Indapamide Production
The primary industrial application of 4-Chloro-3-sulfamoylbenzoyl chloride is as a key intermediate in the synthesis of indapamide, a thiazide-like diuretic medication used in the treatment of hypertension (high blood pressure) . This application highlights the compound's significance in the pharmaceutical industry.
Synthetic Pathway to Indapamide Derivatives
A specific industrial process involving 4-Chloro-3-sulfamoylbenzoyl chloride leads to the preparation of 4-chloro-3-sulfamoyl-N-(2,3-dihydro-2-methyl-1H-indol-1-yl) benzamide . The synthetic process involves the dropwise addition of 0.2050 mole of 4-chloro-3-sulfamoyl benzoyl chloride to a reaction solution, which is stirred at 18-20°C for a specified duration .
This reaction exemplifies the compound's utility in forming complex amide bonds with specialized amine components, a critical step in the synthesis of various indapamide-related pharmaceutical compounds.
Classification Parameter | Details |
---|---|
GHS Symbols | GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H302-H312-H314-H332 |
Interpretations | Harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled |
Personal Protective Equipment (PPE)
When handling 4-Chloro-3-sulfamoylbenzoyl chloride, appropriate PPE should include:
-
Chemical-resistant gloves
-
Safety goggles or face shield
-
Lab coat
-
Respiratory protection when necessary
First Aid Measures
In case of exposure, the following first aid measures are recommended:
-
Skin contact: Immediately wash with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists .
-
Eye contact: Flush eyes with water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing. Seek medical attention if irritation persists .
-
Inhalation: Move to fresh air. Seek medical attention in severe cases or if symptoms persist .
-
Ingestion: Rinse mouth with copious amounts of water for at least 15 minutes. Seek immediate medical attention .
Synonyms and Alternative Nomenclature
The compound is known by multiple synonyms in chemical literature and commercial contexts, reflecting various naming conventions and industry practices.
Table 4: Common Synonyms for 4-Chloro-3-sulfamoylbenzoyl chloride
Synonym |
---|
3-(Aminosulfonyl)-4-chlorobenzoyl chloride |
Benzoyl chloride, 3-(aminosulfonyl)-4-chloro- |
4-Chloro-3-sulfamoyl-benzoyl chloride |
3-(aminosulphonyl)-4-chlorobenzoyl chloride |
4-Chloro-3-sulfamoyl-benzolchloride |
Indapamide Impurity C |
Source: Chemical databases and nomenclature systems
This diversity in naming reflects the compound's significance across different sectors and applications, particularly in pharmaceutical regulatory frameworks where impurity profiling is crucial.
Supplier | Country | Product Number | Purity |
---|---|---|---|
TRC | - | C428140 | >90% |
AK Scientific | - | I336 | - |
Biosynth Carbosynth | - | FC00230 | - |
Career Henan Chemical Co | China | - | 98% |
Source: Commercial supplier information
Quantity | Price (USD) | Supplier |
---|---|---|
500mg | $45 | TRC |
5g | $295 | TRC |
25g | $298 | AK Scientific |
10g | $300 | Biosynth Carbosynth |
25g | $450 | Biosynth Carbosynth |
1kg | $3,000 | Career Henan Chemical Co |
Source: Commercial pricing data (price per kg calculated from quoted prices)
This pricing structure reflects the compound's status as a specialized chemical intermediate rather than a bulk commodity chemical, with prices generally decreasing per unit mass as quantity increases.
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